molecular formula C11H14N2 B8531151 N-(m-ethylphenyl)-N-ethylcyanamide

N-(m-ethylphenyl)-N-ethylcyanamide

Cat. No. B8531151
M. Wt: 174.24 g/mol
InChI Key: XEXSFWLJKHJADP-UHFFFAOYSA-N
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Patent
US06251948B1

Procedure details

A suspension of m-ethylphenylcyanamide (2.26 g, 15.45 mmol) and sodium hydride (820 mg, 34.2 mmol, pre-washed thrice with hexane) in anhydrous THF (20 ml) was heated at 80-85° C. for 2.5 hours. After it was allowed to cool to room temperature ethyl bromide (4.66 g, 42.76 mmol) was added and continued stirring at room temperature for 6 hours. Methanol (20 ml) followed by water (40 ml) were added and then extracted with dichloromethane (3×25 ml). Concentration of the organic layer followed by quick flash chromatography afforded the title compound (2.36 mg, 88%) as a light yellow liquid:
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2].[H-].[Na+].[CH2:14](Br)[CH3:15].CO>C1COCC1.O>[CH2:1]([C:3]1[CH:4]=[C:5]([N:9]([CH2:14][CH3:15])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)NC#N
Name
Quantity
820 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.66 g
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
continued stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×25 ml)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)N(C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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